![molecular formula C18H19N3O2S B5631289 3-amino-4-(methoxymethyl)-6-methyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5631289.png)
3-amino-4-(methoxymethyl)-6-methyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
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Description
Synthesis Analysis
The synthesis of thieno[2,3-b]pyridine derivatives involves multiple steps, including cyclization and substitution reactions. For example, 3-amino-thieno[2,3-d]pyrimidines have been synthesized from carbonic acid alkylesters through hydrolysis, cyclization with acetanhydride, and subsequent reactions with various reagents to yield complex structures with potential antianaphylactic activity (Wagner, Vieweg, & Leistner, 1993). Additionally, reactions of 4-aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones with chloroacetonitrile or chloroacetamide have been explored to furnish 2-carboxamide analogs and further react with a variety of reagents to obtain novel pyridothienopyrimidines and related compounds (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003).
Molecular Structure Analysis
The molecular structure of thieno[2,3-b]pyridine derivatives has been extensively studied. For instance, 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidines have been found to form hydrogen-bonded sheets, showcasing the significance of studying their crystal and molecular structures to understand their chemical behavior and potential applications (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Chemical Reactions and Properties
The chemical reactions and properties of thieno[2,3-b]pyridine derivatives are varied and complex. The synthesis and reactivity of these compounds often involve reactions with hydrazine hydrate, aldehydes, formamide, and various alkylating agents, leading to a series of tricyclic and tetracyclic compounds with unique properties (Kostenko, Lipunov, Kaigorodova, & Konyushkin, 2008). These reactions are crucial for creating compounds with specific characteristics and potential biological activity.
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-amino-4-(methoxymethyl)-6-methyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-10-5-4-6-13(7-10)21-17(22)16-15(19)14-12(9-23-3)8-11(2)20-18(14)24-16/h4-8H,9,19H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCLUSCNSYUGSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(C=C(N=C3S2)C)COC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-(methoxymethyl)-6-methyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide |
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